molecular formula C13H16O B14159736 5-Methyl-1-phenyl-1-hexyn-3-ol CAS No. 15212-29-0

5-Methyl-1-phenyl-1-hexyn-3-ol

Cat. No.: B14159736
CAS No.: 15212-29-0
M. Wt: 188.26 g/mol
InChI Key: JDZJGOREBVGUNA-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1-hexyn-3-ol is an organic compound with the molecular formula C13H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a phenyl group and a hydroxyl group attached to a hexyn chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1-hexyn-3-ol typically involves the reaction of 1-phenyl-1-hexyn-3-one with methylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1-hexyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 5-Methyl-1-phenyl-1-hexyn-3-one.

    Reduction: Formation of 5-Methyl-1-phenyl-1-hexen-3-ol or 5-Methyl-1-phenyl-1-hexanol.

    Substitution: Formation of 5-Methyl-1-phenyl-1-hexyn-3-chloride or 5-Methyl-1-phenyl-1-hexyn-3-bromide.

Scientific Research Applications

5-Methyl-1-phenyl-1-hexyn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-1-hexyn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-hexyn-3-ol
  • 3,5-Dimethyl-1-hexyn-3-ol
  • 5-Methyl-1-hexyn-3-ol

Uniqueness

5-Methyl-1-phenyl-1-hexyn-3-ol is unique due to the presence of both a phenyl group and a methyl group on the hexyn chain. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns, which differentiate it from other similar compounds.

Properties

CAS No.

15212-29-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5-methyl-1-phenylhex-1-yn-3-ol

InChI

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11,13-14H,10H2,1-2H3

InChI Key

JDZJGOREBVGUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#CC1=CC=CC=C1)O

Origin of Product

United States

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